N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine
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Overview
Description
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine is a unique compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine typically involves the reaction of cyclic keto sulfides, such as thietan-3-one, with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction yields trifluoromethyl-substituted hydroxysulfides, which can be further transformed into the desired compound through successive oxidation and dehydration reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that utilize isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent. These methods are designed to be efficient and cost-effective, ensuring the stability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted cyclic unsaturated sulfones.
Substitution: Nucleophilic substitution reactions with reagents such as thiophenol, sodium mercaptide, and amines are common.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Substitution: Reagents such as thiophenol and sodium mercaptide are used under mild conditions to achieve nucleophilic substitution.
Major Products Formed
Oxidation: Trifluoromethyl-substituted cyclic unsaturated sulfones.
Substitution: Various N-trifluoromethyl thiocarbamates and ureas.
Scientific Research Applications
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine involves its interaction with molecular targets through the trifluoromethyl group. This group increases the compound’s lipophilicity, facilitating its absorption and migration through biomembranes. The trifluoromethyl group also suppresses possible side effects associated with metabolic processes, making the compound more stable and effective .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.
Efavirenz: Anti-HIV agent containing a trifluoromethyl group.
Mefloquine: Antimalarial drug with a trifluoromethyl group.
Celecoxib: Painkiller with a trifluoromethyl group.
Nilotinib: Tyrosine kinase inhibitor with a trifluoromethyl group.
Uniqueness
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine is unique due to its specific combination of a trifluoromethyl group with a cyclobutyl ring and a thietan-3-amine moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H12F3NS |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)cyclobutyl]thietan-3-amine |
InChI |
InChI=1S/C8H12F3NS/c9-8(10,11)5-1-6(2-5)12-7-3-13-4-7/h5-7,12H,1-4H2 |
InChI Key |
PXMCEHMWYYSXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NC2CSC2)C(F)(F)F |
Origin of Product |
United States |
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